Cas no 925052-31-9 (Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate)
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
- BBL008447
- H30187
- ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate
- AKOS002336880
- ALBB-012961
- 1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl ester
- ethyl4-(2-aminobenzoyl)piperazine-1-carboxylate
- MFCD08361911
- STK320651
- 925052-31-9
- CS-0313800
- LS-04053
-
- MDL: MFCD08361911
- Inchi: 1S/C14H19N3O3/c1-2-20-14(19)17-9-7-16(8-10-17)13(18)11-5-3-4-6-12(11)15/h3-6H,2,7-10,15H2,1H3
- InChI Key: REPXBYRMAGIWFB-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(C2C=CC=CC=2N)=O)CC1)=O
Computed Properties
- Exact Mass: 277.14264148Da
- Monoisotopic Mass: 277.14264148Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 75.9Ų
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E259290-500mg |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
925052-31-9 | 500mg |
$ 235.00 | 2022-06-05 | ||
| TRC | E259290-1000mg |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
925052-31-9 | 1g |
$ 390.00 | 2022-06-05 | ||
| TRC | E259290-2000mg |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
925052-31-9 | 2g |
$ 615.00 | 2022-06-05 | ||
| Chemenu | CM529826-1g |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
925052-31-9 | 97% | 1g |
$132 | 2022-08-31 | |
| Chemenu | CM529826-5g |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate |
925052-31-9 | 97% | 5g |
$348 | 2022-08-31 | |
| abcr | AB375378-500 mg |
Ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate |
925052-31-9 | 500MG |
€165.80 | 2023-02-03 | ||
| abcr | AB375378-1 g |
Ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate |
925052-31-9 | 1g |
€197.30 | 2023-04-26 | ||
| abcr | AB375378-5 g |
Ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate |
925052-31-9 | 5g |
€456.10 | 2023-04-26 | ||
| abcr | AB375378-10 g |
Ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate |
925052-31-9 | 10g |
€773.40 | 2023-04-26 | ||
| abcr | AB375378-500mg |
Ethyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate; . |
925052-31-9 | 500mg |
€173.00 | 2025-04-15 |
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Suppliers
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Ethyl 4-(2-Aminobenzoyl)piperazine-1-Carboxylate (CAS No. 925052-31-9): An Overview of a Versatile Compound in Medicinal Chemistry
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS No. 925052-31-9) is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article aims to provide a comprehensive overview of this compound, including its chemical structure, synthesis methods, biological activities, and recent research developments.
Chemical Structure and Properties
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is a derivative of piperazine, a six-membered heterocyclic compound with two nitrogen atoms. The compound features an ethyl ester group attached to the carboxylic acid moiety of the piperazine ring, and a 2-aminobenzoyl group linked to the nitrogen atom of the piperazine ring. This unique combination of functional groups imparts specific chemical and biological properties to the molecule.
The molecular formula of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate is C16H19N3O3, with a molecular weight of approximately 293.34 g/mol. The compound is typically obtained as a white crystalline solid and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be an important consideration in its use in various applications.
Synthesis Methods
The synthesis of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of ethyl piperazine-1-carboxylate with 2-aminobenzoic acid in the presence of a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide). This reaction typically proceeds via an amide bond formation between the carboxylic acid group of 2-aminobenzoic acid and the amino group of ethyl piperazine-1-carboxylate.
An alternative synthetic route involves the reaction of ethyl piperazine-1-carboxylate with 2-chloroacetophenone, followed by treatment with ammonia or an amine source to introduce the amino group. This method can be advantageous in terms of yield and purity but may require additional purification steps.
Biological Activities and Applications
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits activity as a serotonin receptor modulator, which has implications for the treatment of conditions such as depression, anxiety, and schizophrenia.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate to selectively bind to serotonin receptors, specifically the 5-HT7 receptor subtype. This selective binding profile suggests that the compound could be developed into a novel therapeutic agent for neuropsychiatric disorders where serotonin signaling plays a critical role.
In addition to its potential as a serotonin receptor modulator, Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases including rheumatoid arthritis and inflammatory bowel disease.
Clinical Trials and Future Directions
The promising preclinical results for Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently exploring its potential as a therapeutic agent for various conditions.
A phase I clinical trial evaluating the safety and pharmacokinetics of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate in healthy volunteers has been completed with positive outcomes. The trial demonstrated that the compound was well-tolerated at various dose levels and exhibited favorable pharmacokinetic properties. These findings have paved the way for further clinical studies to assess its efficacy in specific patient populations.
In parallel with clinical development, ongoing research is focused on optimizing the chemical structure of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being employed to identify key interactions between the compound and its target receptors. These insights are expected to guide the design of more effective derivatives with improved therapeutic profiles.
Conclusion
Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS No. 925052-31-9) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry. Its potential as a serotonin receptor modulator and anti-inflammatory agent highlights its therapeutic value for treating various CNS disorders and inflammatory diseases. As research continues to advance our understanding of this compound, it holds significant promise for improving patient outcomes in these areas.
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